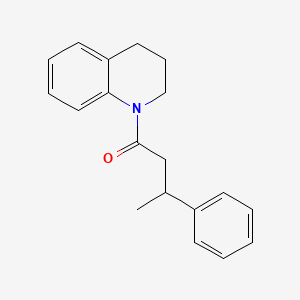
1-(3-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
1-(3-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline, also known as PBQ, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. PBQ belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(3-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and cyclooxygenase-2. This compound has also been found to modulate the activity of various receptors, including N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors. These mechanisms of action may contribute to the diverse biological activities of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has been found to have antifungal and antiviral activities by inhibiting the growth of fungi and viruses. Furthermore, this compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. This compound is not very soluble in water, which can make it difficult to administer in vivo. Furthermore, this compound has not been extensively studied for its toxicity and safety profile, which may limit its use in clinical applications.
Orientations Futures
There are several future directions for 1-(3-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline research. One direction is to further explore the mechanism of action of this compound and its interaction with various enzymes and receptors. Another direction is to investigate the potential of this compound for the treatment of various diseases, including cancer, neurodegenerative diseases, and mental disorders. Furthermore, future research can focus on developing new methods for this compound synthesis and improving its solubility and bioavailability. Overall, this compound has great potential for therapeutic applications and warrants further investigation.
Applications De Recherche Scientifique
1-(3-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit antitumor, anti-inflammatory, antifungal, and antiviral activities. This compound has also been shown to have a neuroprotective effect and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-3-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15(16-8-3-2-4-9-16)14-19(21)20-13-7-11-17-10-5-6-12-18(17)20/h2-6,8-10,12,15H,7,11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWANVAOFUJNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCCC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979138.png)
![5-[3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B3979144.png)
![1-methyl-4-{5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B3979145.png)
![5-(4-acetyl-1-piperazinyl)-N-[1-(1-adamantyl)ethyl]-2-nitroaniline](/img/structure/B3979150.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B3979157.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3979172.png)
![3-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]methyl}-N-pyridin-3-ylbenzamide](/img/structure/B3979178.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]-3-isobutyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979185.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3979195.png)

![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide](/img/structure/B3979209.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3979227.png)